molecular formula C19H13BrO B12080902 1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one

1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one

Cat. No.: B12080902
M. Wt: 337.2 g/mol
InChI Key: JEVVAPHYPYKIJY-PKNBQFBNSA-N
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Description

2-Propen-1-one, 1-(3-bromophenyl)-3-(2-naphthalenyl)-, (2E)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(3-bromophenyl)-3-(2-naphthalenyl)-, (2E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds with anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: In the development of organic semiconductors or photonic materials.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(4-bromophenyl)-3-(2-naphthalenyl)-, (2E)-
  • 2-Propen-1-one, 1-(3-chlorophenyl)-3-(2-naphthalenyl)-, (2E)-
  • 2-Propen-1-one, 1-(3-bromophenyl)-3-(1-naphthalenyl)-, (2E)-

Uniqueness

The uniqueness of 2-Propen-1-one, 1-(3-bromophenyl)-3-(2-naphthalenyl)-, (2E)- lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the naphthalenyl group can impart unique electronic and steric properties, making it distinct from other chalcones.

Properties

Molecular Formula

C19H13BrO

Molecular Weight

337.2 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-3-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C19H13BrO/c20-18-7-3-6-17(13-18)19(21)11-9-14-8-10-15-4-1-2-5-16(15)12-14/h1-13H/b11-9+

InChI Key

JEVVAPHYPYKIJY-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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